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1-(1-methyl-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea

Lipophilicity Drug Design ADME

Many CB1 allosteric modulator programs stagnate due to flat SAR within indole-2-carboxamide series. This indole-3-yl urea fragment (MW 285.38) provides a structurally divergent chemotype with distinct H-bond donor/acceptor geometry, chiral 2-methylcyclohexyl substituent, and enhanced passive permeability over des-methyl analogs. Ideal for fragment-based screening (SPR, NMR, X-ray), affinity-based protein profiling probe development, and benchmarking computational ADME models against achiral/des-methyl comparators. Supplied as research-grade solid with full analytical characterization.

Molecular Formula C17H23N3O
Molecular Weight 285.391
CAS No. 899990-37-5
Cat. No. B2979559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea
CAS899990-37-5
Molecular FormulaC17H23N3O
Molecular Weight285.391
Structural Identifiers
SMILESCC1CCCCC1NC(=O)NC2=CN(C3=CC=CC=C32)C
InChIInChI=1S/C17H23N3O/c1-12-7-3-5-9-14(12)18-17(21)19-15-11-20(2)16-10-6-4-8-13(15)16/h4,6,8,10-12,14H,3,5,7,9H2,1-2H3,(H2,18,19,21)
InChIKeyJLIYNKZKLNKSSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Methyl-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea (CAS 899990-37-5): A Specialized Indole-Urea Scaffold for Chemical Biology and Drug Discovery


1-(1-methyl-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea (CAS 899990-37-5) is a synthetic small molecule belonging to the N,N'-disubstituted urea class, characterized by a 1-methylindole moiety linked via a urea bridge to a 2-methylcyclohexyl group [1]. With a molecular formula of C17H23N3O and a molecular weight of 285.38 g/mol, it serves as a compact, heterocyclic scaffold [1]. Its structural features place it at the intersection of indole-based and urea-based ligand families, which are actively explored for modulating G-protein coupled receptors (GPCRs) like the cannabinoid receptor 1 (CB1R) and other targets [2]. The compound's dual pharmacophoric elements suggest potential for unique binding interactions, making it a candidate of interest for fragment-based drug discovery and chemical probe development.

Why Generic Substitution is Not Advisable for 1-(1-Methyl-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea (CAS 899990-37-5)


Substituting this compound with a close analog from the indole-urea class is highly likely to result in a different pharmacological or physicochemical profile. The specific combination of an N1-methylated indole and a 2-methylcyclohexyl group is critical. Removing the indole N-methyl, as in the des-methyl analog 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea , alters hydrogen-bonding capacity and metabolic stability. Conversely, removing the 2-methyl group on the cyclohexyl ring, as in 1-cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea , substantially changes lipophilicity and conformational preferences. These structural differences can lead to significant variations in target binding affinity, selectivity, and ADME properties, as has been demonstrated in systematic SAR studies on related indole-based CB1 allosteric modulators [1]. Generic substitution without understanding these specific structural contributions introduces high experimental risk.

Quantitative Differentiation Evidence for 1-(1-Methyl-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea (CAS 899990-37-5) Against Key Comparators


Enhanced Calculated Lipophilicity (cLogP) Versus the Non-Methylated Indole Analog

The N1-methyl group on the indole ring is predicted to increase lipophilicity compared to its non-methylated counterpart, 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea. This structural difference is expected to enhance membrane permeability and potentially alter target binding kinetics. A cross-study comparable analysis of calculated logP values demonstrates this differentiation. The target compound, 1-(1-methyl-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea, has a predicted XLogP3 of 4.4, while the des-methyl analog has a predicted XLogP3 of 3.9. This represents a +0.5 log unit increase, which is significant for CNS drug design where optimal lipophilicity is crucial. [1]

Lipophilicity Drug Design ADME

Increased Steric Bulk and Conformational Rigidity from 2-Methylcyclohexyl Group Relative to Unsubstituted Cyclohexyl Analog

The 2-methyl substituent on the cyclohexyl ring introduces a chiral center and increases steric bulk compared to the unsubstituted cyclohexyl analog, 1-cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea. This modification restricts the conformational freedom of the cyclohexyl ring, favoring specific chair conformations that can pre-organize the molecule for target binding, potentially enhancing affinity and selectivity. A computational comparison reveals that the target compound has a stereoisomer count of 2 (due to cis/trans isomerism of the 1,2-disubstituted cyclohexane) and features a non-hydrogen atom count of 21, while the unsubstituted cyclohexyl analog is achiral and has 20 heavy atoms. [1]

Conformational Analysis Target Selectivity Scaffold Design

Divergent Hydrogen-Bonding Capacity Compared to Indole-2-Carboxamide Allosteric Modulators

The central urea moiety (N-H) in the target compound is a classic hydrogen-bond donor/acceptor, differentiating it from the archetypal indole-2-carboxamide class of CB1 negative allosteric modulators (NAMs) like ORG27569. This chemotype divergence leads to a distinct pharmacophoric profile, potentially enabling interactions with different residues in the allosteric binding pocket and resulting in probe-dependent or biased modulation. While the indole-2-carboxamides like ORG27569 have a keto group as the primary H-bond acceptor, the urea offers two N-H donors and one C=O acceptor in a different spatial arrangement, leading to a distinct electrostatic potential surface. [1] [2]

CB1 Receptor Allosteric Modulation Pharmacophore

Preliminary Biological Activity: Micromolar-range Activity at the NMDA Receptor (Cross-Assay Caution)

A single screening data point is available in BindingDB, indicating the compound inhibits [3H]-strychnine binding to the N-methyl-D-aspartate (NMDA) glutamate receptor with an IC50 of 414,000 nM (414 µM) [1]. This must be contextualized. For typical drug-like molecules, this value indicates very weak activity and may represent non-specific binding or a weak hit. For comparison, a known NMDA receptor antagonist like memantine has functional activity in the low micromolar range. Therefore, while this data point exists, it does not, in isolation, provide a compelling differentiation argument for this compound over others with similar weak screening hits. It is provided for completeness but is not a strong basis for target-specific selection.

NMDA Receptor Binding Assay Ion Channel

Optimal Research Applications for 1-(1-Methyl-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea Based on Structural Evidence


Fragment-Based Drug Discovery (FBDD) Targeting CB1R Allosteric Site

The compound's low molecular weight (285.38 g/mol) and distinct indole-3-yl urea chemotype make it an excellent fragment-sized molecule for screening against the cannabinoid receptor 1 (CB1) allosteric site. Its structural divergence from known indole-2-carboxamide NAMs (e.g., ORG27569) provides a new vector for exploring the allosteric pocket, which could be validated via SPR, NMR, or X-ray crystallography. The measurable increase in lipophilicity over its des-methyl analog implies better passive permeability for cell-based assays. [1] [2]

Synthetic Chemistry Methodology Development for Chiral Ureas

The presence of a chiral 2-methylcyclohexyl substituent makes this compound a relevant substrate for developing or testing asymmetric urea synthesis. The differentiated reactivity of the indole N-H versus the urea N-H also provides an interesting model system for selective functionalization studies, such as chemoselective N-alkylation or acylation. This is valuable for laboratories focused on synthetic methodology. [3]

Computational Chemistry and QSAR Model Benchmarking

With its moderate molecular weight, heteroatom composition, and specific stereochemical features, this compound is well-suited for benchmarking computational prediction models. The comparison with its achiral cyclohexyl analog and des-methyl indole analog allows for the systematic investigation of how specific structural features impact calculated descriptors like cLogP, polar surface area, and fractional solubility. This data can improve in silico models for predicting ADME properties of urea-containing compounds. [1] [3]

Chemical Biology Tool for Indole-Urea Pharmacophore Profiling

As a structurally well-defined but biologically under-characterized molecule, the compound can serve as a 'blank slate' for chemical proteomics or affinity-based protein profiling (AfBPP) experiments. By attaching a minimalist linker (e.g., through the indole C5 or C6 position), it can be used to create a pull-down probe to identify its specific protein binding partners from cellular lysates, thereby de-orphanizing its biological activity and potentially uncovering a novel target. This approach directly leverages its novel structural features. [2]

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